N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,3,4-thiadiazole core substituted with an imidazo[1,2-a]pyridine moiety via a thioether linkage. Such structural features are common in medicinal chemistry, particularly in kinase inhibitors or antimicrobial agents, where sulfur-containing heterocycles and sulfonamide groups often improve binding affinity and pharmacokinetics .
Properties
IUPAC Name |
N-[5-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[methyl(methylsulfonyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O3S3/c1-19(26(2,22)23)8-12(21)16-13-17-18-14(25-13)24-9-10-7-20-6-4-3-5-11(20)15-10/h3-7H,8-9H2,1-2H3,(H,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMKOPAWUSTPNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NN=C(S1)SCC2=CN3C=CC=CC3=N2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide is a complex organic compound that incorporates multiple heterocyclic structures. Its unique molecular architecture suggests significant potential for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Imidazo[1,2-a]pyridine moiety : Known for its biological activity in various therapeutic areas.
- Thiadiazole ring : Often associated with antimicrobial and anticancer properties.
- Methylsulfonamide group : Enhances solubility and bioavailability.
The molecular formula is C₁₄H₁₈N₄O₂S₃, indicating the presence of multiple functional groups that contribute to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiadiazoles can effectively inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or interfering with metabolic pathways .
Anticancer Activity
The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspase pathways and inhibition of cell proliferation. For example, related compounds have shown IC50 values in the micromolar range against various cancer cell lines .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory activity. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting its potential use in treating inflammatory diseases .
Research Findings and Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Aly et al. (2021) | Demonstrated significant anticancer activity in HCT-116 colon cancer cells with an IC50 of 6.2 μM | Cell viability assays |
| Akkurt et al. (2021) | Identified kinase inhibition properties relevant to cancer therapy | Kinase selectivity profiling |
| PMC8401439 (2020) | Showed broad-spectrum antimicrobial efficacy against Gram-positive and Gram-negative bacteria | Disc diffusion method |
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
- Receptor Modulation : Interactions with various receptors can lead to altered signaling pathways that affect cell survival and proliferation.
Scientific Research Applications
Biological Activities
Research has highlighted various biological activities associated with this compound:
Antimicrobial Activity
Studies indicate that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial properties. For instance, compounds similar to N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide have been tested against various Gram-positive and Gram-negative bacteria. Results show promising antibacterial effects comparable to standard antibiotics like Ampicillin and Ciprofloxacin .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against multiple cancer cell lines, including those from leukemia and solid tumors. For example, derivatives containing imidazo[1,2-a]pyridine scaffolds have shown efficacy in inhibiting cell proliferation in human cancer cell lines at low micromolar concentrations .
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Preliminary studies have assessed its binding affinity to various enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on α-glucosidase and aldose reductase, which are relevant targets in diabetes management .
Synthetic Routes
The synthesis of this compound typically involves multistep reactions starting from readily available precursors. Common methods include:
- Formation of the thiadiazole ring through cyclization reactions.
- Introduction of the imidazo[1,2-a]pyridine moiety via nucleophilic substitution.
- Final modifications to incorporate the methylsulfonamide group.
Derivative Exploration
Several derivatives of this compound have been synthesized to enhance its biological activity. Research indicates that modifications at specific positions can lead to improved potency against targeted biological pathways. For example:
| Derivative | Modification | Biological Activity |
|---|---|---|
| Compound A | Methyl substitution on thiadiazole | Increased antibacterial activity |
| Compound B | Fluorination on imidazo ring | Enhanced anticancer effects |
| Compound C | Hydroxyl group addition | Improved enzyme inhibition |
Study 1: Antibacterial Efficacy
A study conducted by Muayed Redayan et al. evaluated a series of thiadiazole derivatives against E. coli and S. aureus. The results indicated that compounds with the imidazo[1,2-a]pyridine scaffold displayed significant antibacterial activity compared to controls, suggesting a viable pathway for developing new antibiotics .
Study 2: Anticancer Activity
Research published in ACS Omega explored the anticancer properties of imidazo[1,2-a]pyridine derivatives against various cancer cell lines. The study found that certain modifications led to enhanced cytotoxicity in leukemia and melanoma cells at concentrations as low as .
Study 3: Enzyme Inhibition
A comprehensive study assessed the inhibition of α-glucosidase by several imidazo-based compounds. Results demonstrated that specific derivatives significantly reduced enzyme activity, indicating potential therapeutic applications in managing diabetes-related complications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s structural uniqueness lies in its combination of a 1,3,4-thiadiazole ring, imidazopyridine, and sulfonamido-acetamide groups. Below is a comparative analysis with key analogues:
Key Observations
Core Heterocycle Influence: The target compound’s 1,3,4-thiadiazole core (vs. the 1,3,4-oxadiazole in ) introduces greater electron-withdrawing character and metabolic stability due to sulfur’s polarizability.
Substituent Effects: The imidazopyridine-thioether group in the target compound may confer superior π-π stacking interactions in biological targets compared to the thienylpyridazine in or the indole-methyl group in . Imidazopyridines are known for their role in kinase inhibition and CNS activity. The N-methylsulfonamido-acetamide moiety enhances solubility and bioavailability relative to simpler acetamide derivatives, as sulfonamides often improve water solubility and resistance to enzymatic degradation .
Solubility and Pharmacokinetics :
- While solubility data for the target compound are unavailable, the structurally related thiadiazole derivative in exhibits low aqueous solubility (1.5 µg/mL), suggesting that the imidazopyridine and sulfonamido groups in the target compound may require formulation optimization for drug delivery.
Q & A
Basic: What synthetic strategies are commonly employed to synthesize this compound, and what reaction conditions optimize yield?
Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. For example:
- Step 1: React 5-mercapto-1,3,4-thiadiazole derivatives with imidazo[1,2-a]pyridine-containing alkyl halides in DMF using K₂CO₃ as a base at room temperature to form the thioether linkage .
- Step 2: Introduce the sulfonamidoacetamide moiety via coupling reactions (e.g., carbodiimide-mediated amidation) under anhydrous conditions .
- Optimization: Yields improve with slow addition of reactants, controlled stoichiometry (1:1.1 molar ratio), and inert atmosphere to prevent oxidation of thiol intermediates .
Basic: Which spectroscopic techniques are critical for structural confirmation, and what key spectral signatures should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR: Key signals include:
- MS (ESI): Molecular ion peaks ([M+H]⁺) should align with the exact mass (e.g., m/z ~450–500 range depending on substituents) .
Basic: What in vitro biological activities have been reported, and which cell lines are most responsive?
Methodological Answer:
- Anticancer Activity: IC₅₀ values in the 0.03–0.08 mmol L⁻¹ range against MCF-7 (breast) and A549 (lung) cancer cells .
- Selectivity: NIH3T3 fibroblasts are used to assess off-target toxicity; ideal compounds show >10-fold selectivity for cancer cells .
- Assay Design: Use MTT assays with 48–72 hr exposure times and cisplatin as a positive control .
Advanced: How can researchers investigate the mechanism of action, particularly enzyme inhibition pathways?
Methodological Answer:
- Target Screening: Perform kinase profiling or enzyme inhibition assays (e.g., aromatase inhibition IC₅₀ = 0.062 mmol L⁻¹ in MCF-7 cells) .
- Molecular Docking: Use software like AutoDock to model interactions with target proteins (e.g., ATP-binding pockets in kinases) .
- Validation: siRNA knockdown of suspected targets (e.g., PI3K/Akt) followed by dose-response assays to confirm pathway involvement .
Advanced: How do structural modifications (e.g., thiadiazole vs. oxadiazole) influence bioactivity?
Methodological Answer:
- SAR Studies: Replace the 1,3,4-thiadiazole core with oxadiazole and compare IC₅₀ values. Thiadiazole derivatives generally show superior cytotoxicity due to enhanced sulfur-mediated DNA intercalation .
- Substituent Effects: Electron-withdrawing groups (e.g., -CF₃) on the imidazo[1,2-a]pyridine ring improve membrane permeability and target binding .
Advanced: How should contradictory data on IC₅₀ values across studies be resolved?
Methodological Answer:
- Standardize Assays: Ensure consistent cell passage numbers, serum concentrations, and incubation times .
- Meta-Analysis: Compare data normalized to reference compounds (e.g., cisplatin) and adjust for batch-specific variability .
- Reproducibility Tests: Replicate studies in at least two independent labs using shared compound batches .
Advanced: What experimental design principles (e.g., DoE) optimize reaction scalability and purity?
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to assess variables (temperature, solvent ratio, catalyst loading). For example, flow chemistry systems reduce byproducts by 30% compared to batch reactors .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Basic: What physicochemical properties (e.g., solubility, stability) are critical for in vivo studies?
Methodological Answer:
- Solubility: Use DMSO for stock solutions (test stability via HPLC over 24 hr). Aqueous solubility can be enhanced with cyclodextrin complexes .
- Stability: Monitor degradation under UV light and physiological pH (7.4) using accelerated stability protocols .
Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetics?
Methodological Answer:
- ADMET Prediction: Use SwissADME to optimize LogP (target 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .
- QSAR Models: Train models on existing bioactivity data to predict IC₅₀ for novel analogs .
Advanced: What strategies mitigate toxicity in non-target tissues while maintaining efficacy?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
